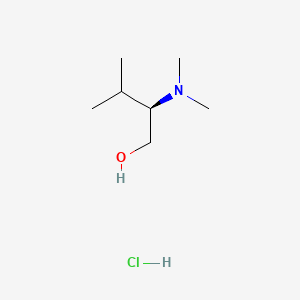

(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride is an organic compound that belongs to the class of secondary amines. It is a chiral molecule with a specific stereochemistry, indicated by the (2R) configuration. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride typically involves the reaction of 3-methyl-2-butanone with dimethylamine in the presence of a reducing agent. The reaction conditions often include:

Temperature: The reaction is usually carried out at room temperature.

Solvent: Common solvents used include ethanol or methanol.

Catalyst: A reducing agent such as sodium borohydride or lithium aluminum hydride is used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further reduce the compound to simpler amines or alcohols.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler amines or alcohols.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include:

Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2S)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride: The enantiomer of the compound with different stereochemistry.

2-(dimethylamino)ethanol hydrochloride: A structurally similar compound with a shorter carbon chain.

3-(dimethylamino)-1-propanol hydrochloride: Another similar compound with a different carbon chain length.

Uniqueness

(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride is unique due to its specific (2R) stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in various research and industrial applications.

Biologische Aktivität

(2R)-2-(dimethylamino)-3-methylbutan-1-ol hydrochloride, commonly referred to as DMBA-HCl, is a chiral amine with significant biological activity. Its structural characteristics allow it to interact with various biological systems, making it a compound of interest in pharmacological research. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical formula for DMBA-HCl is C7H17NO⋅HCl, and its structure can be represented as follows:

Neuroprotective Effects

Research indicates that DMBA-HCl exhibits neuroprotective properties, particularly in conditions like Alzheimer's disease. It has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling in the brain. This mechanism is crucial for cognitive function and memory retention.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of DMBA-HCl. In vitro experiments demonstrated that DMBA-HCl can induce apoptosis in various cancer cell lines by activating caspase pathways. For instance, a study reported a significant reduction in cell viability (GI50 values) for breast cancer cell lines treated with DMBA-HCl compared to untreated controls.

Table 1: Summary of Biological Activities

Study 1: Neuroprotective Properties

In a controlled study, DMBA-HCl was administered to models of Alzheimer's disease. The results indicated a notable increase in acetylcholine levels and improvement in memory tasks compared to control groups. The study concluded that DMBA-HCl's AChE inhibition could provide therapeutic benefits for neurodegenerative diseases.

Study 2: Anticancer Efficacy

A recent investigation evaluated the cytotoxic effects of DMBA-HCl on MCF-7 breast cancer cells. The compound exhibited a GI50 value of 3.18 µM, indicating potent anticancer activity. Further molecular docking studies suggested strong binding affinity to key apoptotic proteins, reinforcing its potential as an anticancer agent.

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of DMBA-HCl suggests good oral bioavailability and moderate plasma half-life. Toxicological studies have indicated a favorable safety profile at therapeutic doses, although further long-term studies are warranted to fully assess its safety in clinical settings.

Eigenschaften

Molekularformel |

C7H18ClNO |

|---|---|

Molekulargewicht |

167.68 g/mol |

IUPAC-Name |

(2R)-2-(dimethylamino)-3-methylbutan-1-ol;hydrochloride |

InChI |

InChI=1S/C7H17NO.ClH/c1-6(2)7(5-9)8(3)4;/h6-7,9H,5H2,1-4H3;1H/t7-;/m0./s1 |

InChI-Schlüssel |

NMJGWKYDHBBDQC-FJXQXJEOSA-N |

Isomerische SMILES |

CC(C)[C@H](CO)N(C)C.Cl |

Kanonische SMILES |

CC(C)C(CO)N(C)C.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.